molecular formula C20H28N4O2 B7041820 N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine

N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine

Cat. No.: B7041820
M. Wt: 356.5 g/mol
InChI Key: IQSFVZZZZMCPPO-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a morpholine ring, a methoxyphenyl group, and a methylpropyl chain

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-16(12-17-4-6-18(25-3)7-5-17)14-23(2)19-13-20(22-15-21-19)24-8-10-26-11-9-24/h4-7,13,15-16H,8-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSFVZZZZMCPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)CN(C)C2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Substitution with Morpholine: The pyrimidine core is then reacted with morpholine in the presence of a suitable base, such as sodium hydride, to introduce the morpholine ring.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated methoxybenzene reacts with the pyrimidine core.

    Addition of the Methylpropyl Chain: The final step involves the alkylation of the compound with a methylpropyl halide in the presence of a strong base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a reduced pyrimidine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: Used as a probe to study cellular pathways and mechanisms.

    Chemical Biology: Employed in the design of chemical tools for investigating biological systems.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-2-amine
  • N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-5-amine

Uniqueness

N-[3-(4-methoxyphenyl)-2-methylpropyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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